molecular formula C13H6Cl2OS B14316192 2,4-Dichloro-9H-thioxanthen-9-one CAS No. 107690-02-8

2,4-Dichloro-9H-thioxanthen-9-one

Cat. No.: B14316192
CAS No.: 107690-02-8
M. Wt: 281.2 g/mol
InChI Key: UXCIJKOCUAQMKD-UHFFFAOYSA-N
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Description

2,4-Dichloro-9H-thioxanthen-9-one is an organic compound belonging to the thioxanthone family. It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the thioxanthone core. This compound is known for its photoinitiating properties, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-9H-thioxanthen-9-one typically involves the chlorination of thioxanthone. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions. Common reagents used in this process include chlorine gas or other chlorinating agents in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-9H-thioxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thioxanthene derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioxanthene derivatives.

    Substitution: Various substituted thioxanthones depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-9H-thioxanthen-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in photodynamic therapy.

    Industry: Employed in the production of coatings, inks, and adhesives due to its photoinitiating properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive species. These reactive species can initiate polymerization reactions or interact with biological molecules, leading to various effects. The compound’s molecular targets and pathways are still under investigation, but it is known to interact with DNA and proteins, potentially inhibiting their functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-9H-thioxanthen-9-one
  • 2,4-Diethyl-9H-thioxanthen-9-one

Uniqueness

2,4-Dichloro-9H-thioxanthen-9-one is unique due to the presence of two chlorine atoms, which enhance its photoinitiating properties compared to its mono-chlorinated or non-chlorinated counterparts. This makes it particularly effective in applications requiring high reactivity and efficiency.

Properties

CAS No.

107690-02-8

Molecular Formula

C13H6Cl2OS

Molecular Weight

281.2 g/mol

IUPAC Name

2,4-dichlorothioxanthen-9-one

InChI

InChI=1S/C13H6Cl2OS/c14-7-5-9-12(16)8-3-1-2-4-11(8)17-13(9)10(15)6-7/h1-6H

InChI Key

UXCIJKOCUAQMKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC(=C3)Cl)Cl

Origin of Product

United States

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